4-(3-Oxopiperazin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-oxo-1-piperazinyl)- typically involves the reaction of benzoic acid derivatives with piperazine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the benzoic acid and the piperazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-(3-oxo-1-piperazinyl)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-oxo-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-(3-oxo-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-oxo-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with benzoic acid, 4-(3-oxo-1-piperazinyl)-.
Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-ethoxyethyl)piperazine have similar piperazine ring structures.
Uniqueness
Benzoic acid, 4-(3-oxo-1-piperazinyl)- is unique due to the presence of both the benzoic acid moiety and the piperazine ring with a keto group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.
Properties
CAS No. |
918129-41-6 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-(3-oxopiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-7-13(6-5-12-10)9-3-1-8(2-4-9)11(15)16/h1-4H,5-7H2,(H,12,14)(H,15,16) |
InChI Key |
KGFJBDUAKYGQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.